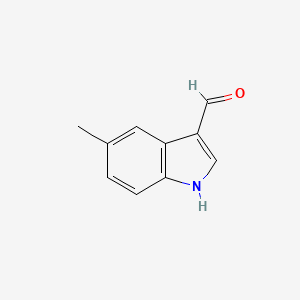

5-methyl-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNQWTPWKNDRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293350 | |

| Record name | 5-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52562-50-2 | |

| Record name | 52562-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound is an off-white to pink solid.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Methylindole-3-carboxaldehyde, 3-Formyl-5-methylindole | [3] |

| CAS Number | 52562-50-2 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | Off-white to pink solid | [2] |

| Melting Point | 148-151 °C | [2] |

| Boiling Point (Predicted) | 348.2 ± 22.0 °C | [2] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.68 ± 0.30 | [2] |

| Solubility | Soluble in ethanol. | [4] |

Synthesis and Purification

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

5-methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure: [5]

-

In a flask maintained under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with stirring to prepare the Vilsmeier reagent.

-

In a separate flask, dissolve 5-methylindole in anhydrous DMF.

-

Slowly add the prepared Vilsmeier reagent to the 5-methylindole solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour, and then heat the mixture to 85 °C for about five hours.

-

Cool the reaction mixture and then carefully add a saturated aqueous solution of sodium carbonate until the mixture is basic. This will cause a light yellow solid to precipitate.

-

Collect the solid precipitate by filtration and dry it to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography.[2]

Experimental Protocol: Column Chromatography Purification

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Petroleum ether

Procedure: [2]

-

Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (a mixture of ethyl acetate and petroleum ether, e.g., 3:1 v/v).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the ethyl acetate/petroleum ether mixture.

-

Collect the fractions containing the purified product (monitoring by thin-layer chromatography).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Spectral Data

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.54 | br | 1H | N-H | [5] |

| 9.94 | s | 1H | CHO | [5] |

| 8.37 | d | 1H | Ar-H | [5] |

| 7.75 | d | 1H | Ar-H | [5] |

| 7.30 | d | 1H | Ar-H | [5] |

| 7.25 | dd | 1H | Ar-H | [5] |

| 2.36 | s | 3H | CH₃ | [5] |

| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3400 | N-H stretch |

| ~1650 | C=O stretch (aldehyde) |

| ~1500-1600 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 158 and a second highest peak at m/z 159, corresponding to the [M-H]⁺ and [M]⁺ ions, respectively.[3]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the indole nucleus and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the aldehyde group at the 3-position can influence the regioselectivity of such reactions.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde, has been shown to possess significant immunomodulatory and anti-inflammatory properties.[6][7] It is plausible that the 5-methyl derivative shares some of these characteristics.

Indole-3-carboxaldehyde is known to interact with at least two key signaling pathways:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Indole-3-carboxaldehyde is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8]

-

Toll-like Receptor 7 (TLR7) Signaling Pathway: Indole-3-carboxaldehyde has been shown to moderately inhibit the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory responses.[6]

It is important to note that the following diagrams illustrate the established signaling pathways for the parent compound, indole-3-carboxaldehyde. Further research is required to definitively confirm that this compound acts via the same mechanisms.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carboxaldehyde.

Caption: Inhibition of the TLR7 signaling pathway by indole-3-carboxaldehyde.

Safety and Handling

This compound is classified as an irritant.[3] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry with potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, and a summary of its spectral data. While its specific biological activities are still under investigation, the known immunomodulatory effects of its parent compound, indole-3-carboxaldehyde, suggest that this compound is a promising candidate for further research, particularly in the areas of inflammation and immunology. Future studies should focus on elucidating its precise mechanism of action and its potential interactions with key signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 5-methyl-1H-indole-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectral data for this compound is summarized below. These values are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | N-H |

| ~9.95 | s | 1H | -CHO |

| ~8.0 | s | 1H | H-2 |

| ~7.9 | s | 1H | H-4 |

| ~7.3 | d | 1H | H-7 |

| ~7.0 | d | 1H | H-6 |

| ~2.4 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O (Aldehyde) |

| ~138.0 | C-2 |

| ~136.5 | C-7a |

| ~132.0 | C-5 |

| ~125.0 | C-3a |

| ~124.5 | C-6 |

| ~122.0 | C-4 |

| ~118.0 | C-3 |

| ~112.0 | C-7 |

| ~21.0 | -CH₃ |

Solvent: DMSO-d₆ (Predicted)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Strong, Broad | N-H Stretch |

| ~2850-3000 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~1650-1680 | Strong | C=O Stretch (Aldehyde) |

| ~1580-1620 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1450-1500 | Medium | C=C Stretch (Aromatic) |

| ~1300-1400 | Medium | C-N Stretch |

| ~800-850 | Strong | C-H Bend (Out-of-plane) |

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[1]

| m/z | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 158 | Highest | [M-H]⁺ |

| 130 | Medium | [M-CHO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30° or 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).

-

Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., using a zgpg sequence).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Acquire mass spectra over a mass range of, for example, 40-400 amu using a standard EI energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 5-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The focus is on the Vilsmeier-Haack reaction, the most prevalent and efficient method for this transformation. This document details the reaction mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its indole scaffold is a common feature in many pharmaceuticals. The aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications. Accurate and efficient synthesis of this intermediate is therefore of significant interest. While several formylation methods exist, the Vilsmeier-Haack reaction is the most widely employed for indoles due to its high regioselectivity and good yields.

Synthesis Mechanisms

The formylation of 5-methylindole to produce this compound is predominantly achieved through electrophilic substitution at the electron-rich C3 position of the indole ring. The two primary reactions considered for this transformation are the Vilsmeier-Haack reaction and the Duff reaction.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and effective method for the synthesis of this compound.[1] It involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3]

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich C3 position of 5-methylindole attacks the Vilsmeier reagent. The high electron density at this position drives the high regioselectivity of the reaction.[4]

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[2]

The Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols.[5][6] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or glycerol.[7][8] While it can be used for indoles, it is generally less efficient for this class of compounds compared to the Vilsmeier-Haack reaction.[9]

The mechanism of the Duff reaction involves the following steps:

-

Formation of the Electrophile: HMTA is protonated and rearranges to form an electrophilic iminium ion.[5]

-

Electrophilic Attack: The electron-rich indole ring attacks the iminium ion.

-

Hydrolysis: A series of steps including further reaction with HMTA and eventual hydrolysis leads to the formation of the aldehyde.[5][8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound via the Vilsmeier-Haack reaction, allowing for a comparison of different reaction conditions and their outcomes.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 5-Methylindole | POCl₃, DMF | DMF | 0 to 85 | 5 | 88 | 148-149 | [10] |

| 5-Methylindole | POCl₃, DMF | DMF | 0 to 85 | - | - | - | [1] |

| 2,4-Dimethylaniline | Vilsmeier Reagent, DMF | DMF | 0 to 85 | 5 | - | - | [10] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Vilsmeier-Haack Synthesis using Phosphorus Oxychloride

This protocol is adapted from a common procedure for the formylation of indoles.

Materials:

-

5-Methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

-

Water

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with 5-Methylindole: Dissolve 5-methylindole in anhydrous DMF. Slowly add this solution dropwise to the prepared Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 85 °C and maintain this temperature for approximately 5 hours.

-

Workup and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the solution is basic. A solid precipitate of this compound will form.

-

Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.[11]

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction. This method offers high regioselectivity and good yields, making it the preferred route for both laboratory and industrial scale production. This guide has provided the essential technical details, including reaction mechanisms, comparative quantitative data, and detailed experimental protocols, to aid researchers and professionals in the successful synthesis of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Duff_reaction [chemeurope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Biological Frontier: An In-depth Technical Guide to the Activity of 5-Methyl-1H-indole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Among its myriad derivatives, those stemming from 5-methyl-1H-indole-3-carbaldehyde represent a promising class of molecules with diverse pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of this compound have emerged as a focal point in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative indole-3-carbaldehyde derivatives, providing a comparative view of their potency. While specific data for a wide range of 5-methyl derivatives are still emerging, the presented data for structurally related analogs, particularly other 5-substituted and N-substituted indole-3-carbaldehyde derivatives, offer valuable insights into their potential efficacy.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] | |

| Palladium(II) Complex | [PdCl(L)(PPh3)] where HL = Indole-3-carbaldehyde N(4)-phenylthiosemicarbazone | HepG-2 (Liver) | 22.8 | [2] |

| Indole-Schiff Base | N'-((1-(4-cyanobenzyl)-1H-indol-3-yl)methylene)-4-methylbenzohydrazide | A549 (Lung) | Data not explicitly provided but showed significant activity | [3] |

| 5-Hydroxyindole Carboxylic Acid | 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | MCF-7 (Breast) | EC50 value reported | [4] |

Signaling Pathways in Cancer

Indole derivatives frequently exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Indole compounds have been shown to inhibit this pathway at various nodes, leading to decreased cell growth and induction of apoptosis.[5]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis. Indole derivatives can inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Schiff base and thiosemicarbazone derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. These compounds often exert their effects by interfering with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative indole-3-carbaldehyde derivatives against various microbial strains.

| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [6] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [6] | |

| Thiosemicarbazone | Indole-3-carbaldehyde thiosemicarbazone | Various bacteria | Moderate activity reported | [7] |

| N-Methyl Thiosemicarbazone | 4-(thiophen-2-yl)-1-((1H-indol-3-yl)methylene)thiosemicarbazide | Staphylococcus aureus | 39.68 | [8] |

| 4-(thiophen-2-yl)-1-((1H-indol-3-yl)methylene)thiosemicarbazide | Pseudomonas aeruginosa | 39.68 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.

Anti-inflammatory Activity

Chalcone derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of representative indole-based chalcones against COX-1 and COX-2 enzymes.

| Derivative Class | Compound | Enzyme | IC50 (µg/mL) | Reference |

| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 | [9] |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 | [9] | |

| 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | COX-1 | 8.6 ± 0.1 | [9] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these chalcone derivatives are largely attributed to their ability to inhibit COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. The inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general outline for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound chalcone derivatives

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2 production)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds.

-

Reaction Initiation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin E2 produced.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data on structurally related compounds strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of this chemical space, with a focus on elucidating structure-activity relationships and mechanisms of action, is warranted to unlock their full therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future research in this exciting field.

References

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-methyl-1H-indole-3-carbaldehyde, with a focus on its solubility and stability. Due to the limited availability of quantitative data in public literature, this document emphasizes robust experimental protocols to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is essential for its application in drug discovery and development, facilitating appropriate solvent selection, formulation design, and storage conditions.

Core Physicochemical Properties

This compound is a derivative of indole, a common scaffold in biologically active molecules. The addition of a methyl group at the 5-position and a carbaldehyde group at the 3-position influences its chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem[1] |

| Appearance | Off-white to pink solid | ChemicalBook[2] |

| Melting Point | 148-151 °C | ChemicalBook[2] |

| CAS Number | 52562-50-2 | PubChem[1] |

Solubility Profile

Table of Predicted Solubilities:

| Solvent | Predicted Solubility | Rationale |

| Water | Low / Sparingly Soluble | Based on the parent compound's slight solubility and the added lipophilic methyl group. |

| Methanol | Soluble | The parent compound is soluble in methanol.[3] |

| Ethanol | Soluble | The parent compound is readily soluble in ethanol.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | The parent compound is soluble in DMSO.[3][5] |

| Acetonitrile | Likely Soluble | A common solvent for organic compounds of similar structure. |

| Dichloromethane | Likely Soluble | A common solvent for non-polar to moderately polar organic compounds. |

| Hexane | Low / Sparingly Soluble | The polarity of the indole and aldehyde groups would limit solubility in highly non-polar solvents. |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application. Commercial suppliers recommend storing the compound at -20°C and protected from light, suggesting potential sensitivity to heat and photodegradation.[6] The indole ring system, in general, is susceptible to oxidation.

Summary of Potential Instabilities and Recommended Storage:

| Condition | Potential for Degradation | Recommended Storage |

| Temperature | Susceptible to thermal degradation. | Store at -20°C.[6] |

| Light | Susceptible to photodegradation. | Protect from light.[6] |

| pH | Potential for hydrolysis of the aldehyde or degradation of the indole ring under strong acidic or basic conditions. | Store in a dry, neutral environment. |

| Oxidation | The electron-rich indole ring is prone to oxidation. | Store under an inert atmosphere if long-term stability is critical. |

Experimental Protocols

To address the lack of quantitative data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

For complete separation, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Treat a solution of the compound with 0.1 N to 1 N hydrochloric acid.

-

Heat the solution (e.g., at 60°C) and monitor for degradation over time.

-

-

Basic Hydrolysis:

-

Treat a solution of the compound with 0.1 N to 1 N sodium hydroxide.

-

Heat the solution (e.g., at 60°C) and monitor for degradation over time.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature and monitor for degradation.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Analyze the sample at various time points.

-

-

Photostability:

-

Expose a solution and a solid sample of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Visualizations

The following diagrams illustrate the logical workflows for assessing the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Experimental Solubility Determination.

References

- 1. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]

- 3. toku-e.com [toku-e.com]

- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. goldbio.com [goldbio.com]

An In-depth Technical Guide to 5-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1H-indole-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the indole family, a class of compounds of significant interest in medicinal chemistry. The indole scaffold is a prevalent feature in numerous biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound and its derivatives. While specific quantitative biological data for the title compound is limited in publicly available literature, this guide collates representative data from closely related indole-3-carbaldehyde derivatives to illustrate the therapeutic potential of this chemical class. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside diagrams of relevant signaling pathways to offer insights into potential mechanisms of action.

Chemical Properties and Identification

This compound is an off-white to pink solid. Its chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at position 5, and a carbaldehyde group at position 3 of the indole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 52562-50-2 | |

| Melting Point | 148-151 °C | |

| Appearance | Off-white to pink solid | |

| Solubility | Soluble in organic solvents like DMF and DMSO. |

Synthesis

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

-

5-methylindole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the cooled DMF with constant stirring. Allow the reaction to proceed for 30-60 minutes at 0°C to form the Vilsmeier reagent.

-

In a separate flask, dissolve 5-methylindole in a minimal amount of DMF.

-

Add the 5-methylindole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or an ice-cold solution of sodium hydroxide.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively documented, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide range of pharmacological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents. The primary areas of investigation include antimicrobial and anticancer activities.

Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

Derivatives of indole-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones, have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to interfere with cellular processes essential for microbial growth and survival.

Table 2: Representative Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives (Note: The following data is for derivatives of the parent indole-3-carbaldehyde and is presented to illustrate the potential of this chemical class.)

| Derivative Type | Compound Structure (General) | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base | Indole-3-CH=N-Ar | Staphylococcus aureus | 100 - 250 | |

| Bacillus subtilis | 100 - 200 | |||

| Escherichia coli | >250 | |||

| Thiosemicarbazone | Indole-3-CH=N-NH-CS-NHR | Mycobacterium tuberculosis | 0.9 - 5.0 | |

| Candida albicans | 3.125 - 50 | |||

| Aspergillus niger | 12.5 - 50 |

Anticancer Activity of Indole-3-Carbaldehyde Derivatives

Numerous studies have highlighted the potential of indole-3-carbaldehyde derivatives as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression.

Table 3: Representative Anticancer Activity of Indole-3-Carbaldehyde Derivatives (Note: The following data is for derivatives of the parent indole-3-carbaldehyde and is presented to illustrate the potential of this chemical class.)

| Derivative Type | Compound Structure (General) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone | Indole-3-CH=CH-CO-Ar | MCF-7 (Breast) | 3 - 9 | |

| A549 (Lung) | 5 - 15 | |||

| HepG2 (Liver) | 10 - 35 | |||

| Sulfonohydrazide | Indole-3-CH=N-NH-SO₂-Ar | MCF-7 (Breast) | 13.2 | |

| MDA-MB-468 (Breast) | 8.2 |

Potential Mechanisms of Action: Signaling Pathways

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are yet to be fully elucidated, the following diagrams represent common pathways targeted by indole-based compounds in the context of cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to modulate this pathway at various points.

Apoptosis Induction Pathway

Indole derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. A simplified representation of the intrinsic pathway is shown below.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive biological data for this specific molecule is still emerging, the extensive research on its derivatives strongly suggests a high potential for the development of novel antimicrobial and anticancer agents. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as potential therapeutic candidates. The experimental protocols and general mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this intriguing class of indole compounds.

Physical properties of 5-methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide on the Physical Properties of 5-methyl-1H-indole-3-carbaldehyde

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉NO. It is a derivative of indole, a common scaffold in medicinal chemistry, and serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its physical properties is essential for its application in research, drug development, and materials science. This document provides a comprehensive overview of the key physical and spectral properties of this compound, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and designing reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[2] |

| Molecular Weight | 159.18 g/mol | PubChem[2] |

| Appearance | Off-white to pink solid | ChemicalBook[1] |

| Melting Point | 148-151 °C | Sigma-Aldrich |

| 148-149 °C | Google Patents[3] | |

| Boiling Point | 348.2 ± 22.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 15.68 ± 0.30 (Predicted) | ChemicalBook[1] |

| Solubility | Inferred from indole-3-carbaldehyde: Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[4][5] | N/A |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are indispensable for structural elucidation and confirmation of the compound's identity and purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR Data (DMSO-d₆, 400 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.54 | broad | 1H | N-H (indole) |

| 9.94 | s | 1H | C(O)H (aldehyde) |

| 8.37 | d | 1H | Ar-H |

| 7.75 | d | 1H | Ar-H |

| 7.30 | d | 1H | Ar-H |

| 7.25 | dd | 1H | Ar-H |

| 2.36 | s | 3H | CH₃ (methyl) |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

| Property | Value | Source |

| Molecular Ion (M⁺) | m/z 159 | PubChem[2] |

| Second Highest Peak | m/z 158 | PubChem[2] |

| Third Highest Peak | m/z 130 | PubChem[2] |

Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the expected characteristic absorption bands for the functional groups in this compound are listed below. IR spectroscopy is used to identify the presence of specific functional groups.[6][7][8]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aldehyde) | Stretch | 2800-2900 and 2700-2800 |

| C=O (aldehyde) | Stretch | 1670-1700 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of the molecule in the solid state. The molecule is reported to be almost planar.[9][10]

| Parameter | Value | Source |

| Crystal System | Orthorhombic | NIH[9] |

| Space Group | Pnma | NIH[9] |

| a | 16.9456 (19) Å | NIH[9] |

| b | 5.7029 (6) Å | NIH[9] |

| c | 8.6333 (9) Å | NIH[9] |

| Volume (V) | 834.31 (15) ų | NIH[9] |

| Z | 4 | NIH[9] |

Experimental Protocols

The following sections detail generalized protocols for determining the physical properties discussed above.

Synthesis Workflow

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[3] The logical flow of this synthesis is depicted below.

Caption: Vilsmeier-Haack synthesis of this compound.

General Workflow for Physicochemical Characterization

A logical workflow for the complete characterization of a synthesized organic compound like this compound is essential for confirming its identity and purity.

Caption: Workflow for physical and structural characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[12][13]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting temperature.[12]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.[13] A narrow range (e.g., 0.5-1.0 °C) typically indicates a pure compound.

Solubility Determination

-

Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO, acetone) should be tested.

-

Procedure: A small, measured amount (e.g., 10 mg) of the compound is placed in a test tube.[14] A measured volume (e.g., 1 mL) of the chosen solvent is added.[15]

-

Observation: The tube is agitated or stirred at a constant temperature. The dissolution of the solid is observed. If it dissolves completely, more solute is added until saturation is reached.[15]

-

Quantification: Solubility is expressed in terms of mass of solute per volume of solvent (e.g., mg/mL). For sparingly soluble compounds, analytical techniques may be required to measure the concentration in the saturated solution.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides extensive structural information.[17][18]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[17][18]

-

Data Acquisition: The tube is placed in the NMR spectrometer. The ¹H spectrum is acquired by exposing the sample to a strong magnetic field and radiofrequency pulses.[19]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

-

Analysis: The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) are analyzed to elucidate the molecular structure.[19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[21][22]

-

Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a small amount of the solid sample is placed directly onto the crystal (e.g., ZnSe or diamond).[6]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The sample is scanned with infrared radiation.

-

Analysis: The resulting spectrum shows absorption bands (troughs) at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.[8]

Mass Spectrometry (MS)

MS provides information on the molecular weight and is used to confirm the molecular formula.[23]

-

Ionization: The sample is introduced into the mass spectrometer and ionized. In Electron Ionization (EI), a high-energy electron beam bombards the sample, causing it to lose an electron and form a positive ion (the molecular ion).[24]

-

Mass Analysis: The ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.[24][25]

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion.[23]

References

- 1. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]

- 2. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - UM Research Repository [eprints.um.edu.my]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 18. azolifesciences.com [azolifesciences.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. chem.purdue.edu [chem.purdue.edu]

- 22. webassign.net [webassign.net]

- 23. fiveable.me [fiveable.me]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

A Technical Guide to 5-methyl-1H-indole-3-carbaldehyde

CAS Number: 52562-50-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in 5-methyl-1H-indole-3-carbaldehyde. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile building block in medicinal chemistry.

Compound Identity and Properties

This compound, a derivative of the indole scaffold, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure features a methyl group at the 5-position of the indole ring, which can significantly influence its physicochemical properties and biological interactions compared to the parent indole-3-carbaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52562-50-2 | [3][4] |

| Molecular Formula | C₁₀H₉NO | [3][4] |

| Molecular Weight | 159.18 g/mol | [3][4] |

| Appearance | Off-white to pink solid | [4] |

| Melting Point | 148-151 °C (lit.) | [4] |

| Boiling Point (Predicted) | 348.2 ± 22.0 °C | [4] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.68 ± 0.30 | [4] |

| InChI | InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | [3] |

| InChIKey | ZTNQWTPWKNDRNF-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC2=C(C=C1)NC=C2C=O | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes available spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.54 (1H, broad), 9.94 (1H, s), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s) | [CN102786460A] |

| Mass Spectrometry (GC-MS) | Major peaks (m/z): 159, 158, 130, 110 | [3] |

| Infrared (IR) | Data available in spectral databases. Typically shows characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H and C=C stretching. | [3][5] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds like indoles.[6][7]

Synthesis via Vilsmeier-Haack Reaction

This protocol details the formylation of 5-methylindole to produce this compound.

Materials:

-

5-methylindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

2N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 3 mL) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride (0.3 mL) dropwise while stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour to form the Vilsmeier reagent.[4]

-

Addition of Indole: Dissolve 5-methylindole (4 mmol) in DMF (1.5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the reaction temperature is kept low with the ice bath.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 5 hours.[4]

-

Work-up: Add 2N sodium hydroxide solution (2 mL) to the reaction mixture. Heat the mixture to 100 °C for 10 minutes.[4]

-

Extraction: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.[4]

-

Washing: Wash the combined organic phase sequentially with water and saturated brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v) as the eluent to yield pure this compound.[4]

Applications in Drug Discovery and Chemical Synthesis

This compound serves as a crucial intermediate for the synthesis of more complex molecules with a wide range of biological activities. The indole-3-carbaldehyde scaffold is a well-established pharmacophore found in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[8][9][10]

Key applications include:

-

Synthesis of Schiff Bases: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are versatile intermediates for creating diverse molecular libraries.

-

Building Block for Heterocycles: It is used in the synthesis of novel flexible tripodal ligands for metal complexes and various other heterocyclic systems.[4]

-

Precursor for Biologically Active Molecules: While direct biological activity data for the title compound is limited, its derivatives are actively investigated. The parent compound, indole-3-carbaldehyde, is a metabolite of tryptophan and acts as an agonist for the aryl hydrocarbon receptor (AhR), playing a role in mucosal immunity.[11] The introduction of the 5-methyl group is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and target binding affinity.

Signaling Pathways and Logical Relationships

While specific signaling pathway interactions for this compound are not well-documented, the pathway for the parent compound, indole-3-carbaldehyde (I3A), provides a valuable reference point for its potential biological role. I3A, produced by gut microbiota from tryptophan, is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[11]

Vilsmeier-Haack Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis protocol described in Section 3.1.

Caption: Workflow for the synthesis of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway (for Indole-3-Carbaldehyde)

This diagram shows the signaling pathway for the parent compound, indole-3-carbaldehyde (I3A), which is relevant for understanding the potential biological context of its 5-methyl derivative.

Caption: Aryl Hydrocarbon Receptor pathway activated by Indole-3-Carbaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benchchem.com [benchchem.com]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

The Genesis of a Key Pharmaceutical Scaffold: A Technical Guide to 5-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1H-indole-3-carbaldehyde, a derivative of the indole-3-carboxaldehyde scaffold, has emerged as a significant building block in medicinal chemistry. Its discovery is intrinsically linked to the development of efficient synthetic methodologies for the formylation of indoles, most notably the Vilsmeier-Haack reaction. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, and a summary of its key physicochemical and spectral data. Furthermore, it explores the broader significance of the indole-3-carboxaldehyde core in drug discovery, highlighting the diverse biological activities exhibited by its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Discovery and Historical Context

The history of this compound is not marked by a singular moment of discovery but rather by the gradual evolution of synthetic organic chemistry. The parent compound, indole, was first isolated in the 19th century, and the subsequent exploration of its reactivity paved the way for the synthesis of a vast array of derivatives.

The introduction of a formyl group at the C3 position of the indole ring proved to be a particularly valuable transformation, yielding indole-3-carboxaldehydes. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including many with significant biological activity.[1]

The key breakthrough that enabled the efficient synthesis of this compound and other substituted indole-3-carboxaldehydes was the Vilsmeier-Haack reaction .[2][3][4] Developed in the 1920s, this reaction provides a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole nucleus.[2][5]

While a specific publication detailing the absolute first synthesis of this compound is not readily identifiable in early literature, its preparation became a routine application of the Vilsmeier-Haack reaction on 5-methylindole. The accessibility of this starting material and the reliability of the formylation reaction have made this compound a readily available intermediate for drug discovery programs.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [6] |

| Molecular Weight | 159.18 g/mol | [6] |

| Melting Point | 148-151 °C | [7][8] |

| CAS Number | 52562-50-2 | [6] |

| Appearance | Light yellow solid | [8] |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.54 (1H, broad s, NH), 9.94 (1H, s, CHO), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s, CH₃) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | [9] |

| Infrared (IR) (ATR) | ν (cm⁻¹): 3150-3000 (N-H stretch), 1640 (C=O stretch), 1580-1450 (C=C aromatic stretch) | [10] |

| Mass Spectrometry (MS) | m/z: 159 (M⁺) | [6] |

Experimental Protocols

The Vilsmeier-Haack reaction remains the most common and efficient method for the synthesis of this compound. The following is a detailed protocol adapted from established procedures.[8]